Differential mAChR Subtype Affinity: Scaffold-Dependent Selectivity for M3 and M5 Receptors
In a head-to-head SAR study of twelve 1-methyl-4-phenylpiperidine analogs, the parent 1-methyl-4-phenylpiperidine scaffold enabled the generation of compounds with high affinity for M1, M3, and M5 muscarinic acetylcholine receptors (mAChRs) [1]. The most potent analog in the series, XZ-11341a, demonstrated sub-micromolar Ki values across these subtypes (Ki = 0.67 ± 0.08, 0.37 ± 0.04, and 0.38 ± 0.011 µM, respectively) [1]. Critically, the study provides direct comparative data showing that the replacement of an ester moiety with an amide (e.g., XZ-11343b vs. XZ-11343a) completely abolished affinity at the M3 receptor [1]. This quantitative evidence proves that the core 1-methyl-4-phenylpiperidine structure is a privileged scaffold for achieving potent mAChR engagement, with its binding profile exquisitely sensitive to peripheral substitutions, which is in stark contrast to the inactivity of simple 4-phenylpiperidine at these targets.
| Evidence Dimension | Binding Affinity (Ki) at human M3 mAChR |
|---|---|
| Target Compound Data | 0.37 ± 0.04 µM (for the lead analog XZ-11341a based on the 1-methyl-4-phenylpiperidine scaffold) |
| Comparator Or Baseline | XZ-11343b (amide analog): 'no affinity' |
| Quantified Difference | Complete loss of measurable affinity |
| Conditions | Radioligand binding assay using [³H]N-methylscopolamine on Chinese hamster ovary (CHO) cell membranes expressing recombinant human M3 mAChRs. |
Why This Matters
This data provides direct evidence that the 1-methyl-4-phenylpiperidine scaffold is a productive starting point for developing mAChR ligands, while even minor structural modifications can have catastrophic effects on target engagement, justifying its selection over non-methylated or differently substituted 4-phenylpiperidines in neuropharmacology programs.
- [1] Lee, N.-R.; Zhang, X.; Darna, M.; Zheng, G.; Dwoskin, L. Discovery of M5 Muscarinic Acetylcholine Receptor Antagonists: 1-Methyl-4-Phenylpiperidine Analogs. FASEB Journal 2015, 29, 768.17. View Source
